Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their wide range of applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate starting materials under specific reaction conditions . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the fluorine atom and the carboxylate group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .
Biological Activity
Methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.16 g/mol
- SMILES Notation : C1=CN2C(=CN=C2C(=C1)F)C(=O)O
The compound features a pyridine ring fused with an imidazole moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the introduction of the fluorine atom into the imidazole ring and subsequent carboxylation reactions to yield the final product. Specific synthetic routes can vary but generally follow established methodologies for heterocyclic compounds.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains:
- Mycobacterium tuberculosis : Some derivatives demonstrated moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against the H37RV strain .
- Escherichia coli : Related compounds have shown inhibitory effects with ID50 values around 1×10−7M .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies on related pyrido[2,3-d]pyrimidines indicated that modifications in the structure significantly affect their cytotoxicity against cancer cell lines such as NCI-H1975 and A549. For example, some derivatives exhibited IC50 values greater than 50 µM, suggesting limited effectiveness in these assays .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, including GABA(A) receptors, influencing neurotransmitter activity .
Case Study 1: Antimycobacterial Activity
In a study evaluating the antituberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound showed promising results in preliminary assays. The most active derivatives were further tested for their mechanism of action and pharmacokinetic profiles.
Case Study 2: Antitumor Efficacy
Another study focused on the evaluation of pyrido[2,3-d]pyrimidines for their antitumor properties. Compounds with structural similarities to this compound were assessed for their cytotoxicity against various cancer cell lines. Results indicated that while some compounds were effective at inhibiting cell growth, others required further modification to enhance their potency.
Properties
IUPAC Name |
methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMMMXBLUGEBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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